4-(piperazin-1-yl)butanoic acid dihydrochloride 4-(piperazin-1-yl)butanoic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1312024-01-3
VCID: VC11560290
InChI: InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H
SMILES:
Molecular Formula: C8H18Cl2N2O2
Molecular Weight: 245.14 g/mol

4-(piperazin-1-yl)butanoic acid dihydrochloride

CAS No.: 1312024-01-3

Cat. No.: VC11560290

Molecular Formula: C8H18Cl2N2O2

Molecular Weight: 245.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-(piperazin-1-yl)butanoic acid dihydrochloride - 1312024-01-3

Specification

CAS No. 1312024-01-3
Molecular Formula C8H18Cl2N2O2
Molecular Weight 245.14 g/mol
IUPAC Name 4-piperazin-1-ylbutanoic acid;dihydrochloride
Standard InChI InChI=1S/C8H16N2O2.2ClH/c11-8(12)2-1-5-10-6-3-9-4-7-10;;/h9H,1-7H2,(H,11,12);2*1H
Standard InChI Key UHLSWCNGGYPFKL-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)CCCC(=O)O.Cl.Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

4-(Piperazin-1-yl)butanoic acid dihydrochloride consists of a four-carbon butanoic acid chain linked to a piperazine ring at the fourth position, with two hydrochloride counterions stabilizing the structure. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, confers basicity and hydrogen-bonding capacity, while the carboxylic acid group enhances water solubility. The dihydrochloride salt form improves stability and bioavailability, a common feature in pharmaceutical intermediates.

Key Structural Features:

  • Piperazine ring: Enhances molecular interactions with biological targets through hydrogen bonding and electrostatic forces.

  • Butanoic acid backbone: Provides a flexible spacer and acidic functionality for salt formation.

  • Dihydrochloride counterions: Increase solubility in aqueous media and crystalline stability.

Physicochemical Properties

While direct measurements for 4-(piperazin-1-yl)butanoic acid dihydrochloride are unavailable, analogous compounds such as 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride (MW 287.23 g/mol) and 2-[4-(2-hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride (MW 252.74 g/mol) suggest the following inferred properties:

PropertyValue (Inferred)Basis in Analogous Compounds
Molecular FormulaC₈H₁₆Cl₂N₂O₂Derived from structural simplification
Molecular Weight~255.14 g/molCalculated from formula
SolubilityHigh in waterHydrochloride salt enhances solubility
pKa (Carboxylic Acid)~4.5–5.0Typical for aliphatic carboxylic acids
pKa (Piperazine Nitrogen)~9.5–10.5Based on piperazine derivatives

Synthesis and Optimization

Synthetic Routes

The synthesis of piperazine-butanoic acid derivatives typically involves multi-step protocols:

  • Piperazine Functionalization: Alkylation or acylation of the piperazine ring to introduce the butanoic acid chain.

  • Carboxylic Acid Formation: Oxidation or hydrolysis of ester precursors to yield the free acid.

  • Salt Formation: Treatment with hydrochloric acid to produce the dihydrochloride salt.

For example, 4-[4-(propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride is synthesized via nucleophilic substitution between piperazine and a halogenated butanoic acid derivative, followed by salt formation. Similar methods could apply to the target compound by omitting the propan-2-yl group.

Industrial-Scale Production

Continuous flow reactors and catalytic hydrogenation are employed to enhance yield and purity in piperazine derivative synthesis. Optimized conditions (e.g., 60–80°C, 24–48 hr reaction time) achieve >80% yields for related compounds.

Biological Activity and Mechanism

Receptor Interactions

Piperazine derivatives exhibit affinity for neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. For instance, 1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione dihydrochloride acts as a 5-HT1A receptor antagonist, modulating serotonin signaling. By analogy, 4-(piperazin-1-yl)butanoic acid dihydrochloride may interact with similar targets, though empirical validation is required.

Applications in Drug Development

Intermediate in Medicinal Chemistry

The compound serves as a building block for synthesizing complex molecules. For example:

  • Antipsychotics: Structural analogs target dopamine D2 receptors.

  • Antimicrobials: Piperazine derivatives inhibit bacterial efflux pumps.

Formulation Considerations

The dihydrochloride salt improves oral bioavailability, making it suitable for tablet or injectable formulations. Stability studies on analogs indicate >90% purity under accelerated storage conditions (40°C/75% RH for 6 months).

Comparative Analysis with Analogous Compounds

CompoundMolecular WeightKey FeaturesBiological Activity
4-(Piperazin-1-yl)butanoic acid dihydrochloride255.14Unsubstituted piperazineHypothetical serotonin modulation
4-[4-(Propan-2-yl)piperazin-1-yl]butanoic acid dihydrochloride287.23Branched alkyl groupNeurotransmitter receptor binding
2-[4-(2-Hydroxyethyl)piperazin-1-yl]butanoic acid hydrochloride252.74Hydroxyethyl side chainEnhanced solubility

Future Research Directions

  • Target Identification: High-throughput screening to map receptor/kinase interactions.

  • Structure-Activity Relationships (SAR): Modifying the butanoic acid chain length and piperazine substituents.

  • Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism in preclinical models.

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